Rovadicitinib hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rovadicitinib hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Rovadicitinib hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs .
Scientific Research Applications
Rovadicitinib hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the JAK-STAT signaling pathway and its role in various cellular processes.
Biology: It is used to investigate the effects of JAK and ROCK inhibition on cell proliferation, apoptosis, and cytokine production.
Mechanism of Action
Rovadicitinib hydrochloride exerts its effects by inhibiting the activity of Janus kinase and Rho-associated protein kinase. This inhibition disrupts the JAK-STAT signaling pathway, leading to reduced cell proliferation, increased apoptosis, and decreased production of inflammatory cytokines. The molecular targets of this compound include JAK2, STAT3, and STAT5 .
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: Another JAK inhibitor used to treat myelofibrosis and polycythemia vera.
Tofacitinib: A JAK inhibitor used to treat rheumatoid arthritis and other autoimmune diseases.
Baricitinib: A JAK inhibitor used to treat rheumatoid arthritis.
Uniqueness of Rovadicitinib Hydrochloride
This compound is unique due to its dual inhibition of both JAK and ROCK, which provides a broader range of therapeutic effects compared to other JAK inhibitors. This dual inhibition allows for more effective suppression of the JAK-STAT signaling pathway and related cellular processes .
Properties
Molecular Formula |
C17H20ClN7 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
(3R)-3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-3-cyclopentylpropanenitrile;hydrochloride |
InChI |
InChI=1S/C17H19N7.ClH/c18-7-5-14(11-3-1-2-4-11)24-9-13(16(19)23-24)15-12-6-8-20-17(12)22-10-21-15;/h6,8-11,14H,1-5H2,(H2,19,23)(H,20,21,22);1H/t14-;/m1./s1 |
InChI Key |
KLAHQIDMOPNKAN-PFEQFJNWSA-N |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3.Cl |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.